4-(Methoxymethoxy)phenylboronic acid

Protecting Group Orthogonality Suzuki-Miyaura Coupling pH-Dependent Cleavage

Researchers requiring a phenol equivalent for Suzuki-Miyaura cross-coupling often encounter oxidation or side reactions with unprotected 4-hydroxyphenylboronic acid. This compound solves that via its MOM protecting group, stable under basic coupling conditions (pH 10-12) yet cleavable under mild acid (pH 2-3) for downstream phenol liberation. • Orthogonal stability: withstands Suzuki conditions, deprotects without compromising biaryl bond integrity. • ≥98% purity with batch-specific QC (NMR, HPLC) ensures reproducible coupling yields. • Available from milligram to kilogram scale with global logistics support.

Molecular Formula C8H11BO4
Molecular Weight 181.98 g/mol
CAS No. 162662-27-3
Cat. No. B062682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethoxy)phenylboronic acid
CAS162662-27-3
Molecular FormulaC8H11BO4
Molecular Weight181.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCOC)(O)O
InChIInChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
InChIKeyMERYVSUVKVVJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethoxy)phenylboronic acid: Masked Phenol for Suzuki Coupling


4-(Methoxymethoxy)phenylboronic acid (CAS 162662-27-3), with the molecular formula C8H11BO4 and a molecular weight of 181.98 g/mol, is a specialized arylboronic acid reagent [1]. It is primarily employed as a "masked" phenol equivalent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides . The compound features a para-methoxymethoxy (MOM) protecting group on the phenolic hydroxyl, which is stable under basic Suzuki coupling conditions (pH 10–12) but can be selectively removed via mild acid hydrolysis (pH 2–3) .

Why 4-(Methoxymethoxy)phenylboronic acid Cannot Be Substituted


Generic substitution of 4-(Methoxymethoxy)phenylboronic acid with simpler arylboronic acids (e.g., 4-hydroxyphenylboronic acid or 4-methoxyphenylboronic acid) introduces significant synthetic liabilities. Unprotected phenols can undergo oxidation or engage in unwanted side reactions under cross-coupling conditions, reducing yield and selectivity [1]. Conversely, 4-methoxyphenylboronic acid lacks a cleavable protecting group, precluding downstream liberation of a free phenol for further functionalization. The methoxymethoxy (MOM) group is uniquely orthogonal to the boronic acid moiety: it withstands the basic conditions required for Suzuki coupling (pH 10–12) yet is readily cleaved under mild acidic conditions (pH 2–3) without compromising the newly formed biaryl bond . This dual stability profile is not replicated by other common phenol protecting groups, making direct analog substitution a source of reduced yield and increased purification burden.

Evidence for 4-(Methoxymethoxy)phenylboronic acid


MOM Group Orthogonality in Suzuki Coupling

The methoxymethoxy (MOM) protecting group in 4-(Methoxymethoxy)phenylboronic acid demonstrates exceptional orthogonality to the boronic acid moiety, a key differentiator from unprotected phenol boronic acids. Literature reports indicate that MOM groups remain stable under basic Suzuki coupling conditions (pH 10–12), which are necessary for the transmetalation step of the reaction, but are cleavable via mild acid hydrolysis (pH 2–3) without disrupting the boronate core . This is in contrast to 4-hydroxyphenylboronic acid, where the free phenol can undergo oxidation or participate in side reactions under the same basic conditions, leading to reduced yields and complex mixtures. The orthogonality of the MOM group is a class-level property of MOM-protected arylboronic acids, supported by studies on structurally related compounds .

Protecting Group Orthogonality Suzuki-Miyaura Coupling pH-Dependent Cleavage

Phenol Boronic Acids: Higher Coupling Yields

A 2023 study on the synthesis of prenylated isoflavones compared the performance of para-phenolboronic acid (an analog of 4-(Methoxymethoxy)phenylboronic acid after deprotection) with para-methoxybenzene boronic acid in Suzuki-Miyaura couplings with 3-iodochromones. In all cases examined, notably higher yields of the desired isoflavones were obtained with the phenol-containing boronic acid than with the methoxy analog [1]. While this comparison does not involve the MOM-protected compound directly, it underscores the synthetic advantage of having a free or masked phenol over a permanent methoxy group in this coupling context. The use of 4-(Methoxymethoxy)phenylboronic acid allows researchers to access this superior reactivity while avoiding the instability issues associated with the free phenol during the coupling step.

Suzuki-Miyaura Coupling Isoflavone Synthesis Yield Comparison

Purity and Storage Specifications

Commercial sourcing of 4-(Methoxymethoxy)phenylboronic acid from reputable vendors ensures high purity and defined storage conditions, which are critical for reproducibility in research and industrial applications. For example, Santa Cruz Biotechnology specifies a purity of ≥98% (by NMR and HPLC) and a melting point range of 100-105 °C [1]. Sigma-Aldrich recommends storage under an inert atmosphere at 2-8 °C to maintain long-term stability . These specifications are not universally available or may vary significantly for less common or custom-synthesized analogs, making this compound a reliable choice for procurement.

Purity Stability Storage Conditions

Atom Economy of Arylboronic Acids in Ni Catalysis

A comparative study of arylboron-based nucleophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates found that arylboronic acids are the most reactive and most atom-economic of the four boron species studied (boronic acid, potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate) [1]. This class-level finding supports the choice of 4-(Methoxymethoxy)phenylboronic acid as a boronic acid, rather than its boronate ester derivatives, for applications where high reactivity and minimal waste are priorities. While the study did not include this specific compound, the results are directly applicable to all arylboronic acids in this catalytic system.

Atom Economy Nickel Catalysis Suzuki-Miyaura Coupling

MOM Protection Against Protodeboronation

Protodeboronation, the loss of the boronic acid moiety, is a common side reaction in Suzuki couplings, particularly for electron-rich or heteroaryl boronic acids. While direct kinetic data for 4-(Methoxymethoxy)phenylboronic acid are not available, the para-MOM group is expected to provide moderate electron-donating character, potentially reducing the rate of protodeboronation compared to more electron-rich analogs. This is a class-level inference based on structure-property relationships in arylboronic acids [1]. The use of this compound, therefore, may offer improved stability and higher effective yields in protodeboronation-prone systems relative to unprotected phenol or highly electron-rich arylboronic acids.

Protodeboronation Stability MOM Protection

4-(Methoxymethoxy)phenylboronic acid: Key Applications


Synthesis of Phenol-Containing Biaryls

4-(Methoxymethoxy)phenylboronic acid is ideally suited for the convergent synthesis of biaryl motifs that require a free phenol for subsequent functionalization. The MOM group survives Suzuki coupling conditions (pH 10–12) , allowing the boronic acid to be cross-coupled with a wide range of aryl or vinyl halides. After the coupling, the MOM group is readily cleaved under mild acidic conditions (pH 2–3) to reveal the phenol, which can then be alkylated, acylated, or otherwise derivatized. This orthogonal protection strategy is particularly valuable in the synthesis of natural products like isoflavones and pharmaceutical intermediates, where avoiding harsh deprotection steps is essential to preserve sensitive functionality elsewhere in the molecule.

Ni-Catalyzed Coupling of Challenging Electrophiles

In nickel-catalyzed Suzuki-Miyaura couplings involving unreactive electrophiles such as aryl mesylates or sulfamates, arylboronic acids demonstrate superior reactivity and atom economy compared to boronate esters . 4-(Methoxymethoxy)phenylboronic acid, as a boronic acid, is expected to perform efficiently in these systems, providing high yields with minimal waste. This is especially relevant in industrial settings where process mass intensity and cost are key considerations.

Boronic Acid-Based Sensors and Materials

The compound is used as a sensor for detecting amines and other organic compounds . Its ability to form reversible covalent bonds with diols and amines underpins its utility in the development of boronic acid-based sensors, molecular recognition elements, and functional materials. The MOM-protected phenol can be deprotected on-demand to introduce additional binding sites or to tune the sensor's solubility and electronic properties.

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